10-[3,4-Dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Description
This compound is a highly complex triterpene glycoside characterized by a pentacyclic hydropicene core modified with multiple hydroxyl, methyl, and glycosyl groups. Its structure includes a carboxylic acid moiety at the C4a position and a hexamethyl-substituted hydropicene backbone, which confers unique physicochemical properties. The molecule features two oxane (pyranose) rings attached via ether linkages at the C10 and C9 positions, with additional hydroxyl and hydroxymethyl substitutions enhancing its polarity . This compound is classified within the triterpenoid saponin family due to its sugar moieties and aglycone structure, which are critical for its bioactivity and solubility .
Properties
IUPAC Name |
10-[3,4-dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O12/c1-21-28(43)30(45)32(47)34(51-21)52-24-19-50-33(31(46)29(24)44)53-27-11-12-37(4)25(38(27,5)20-42)10-13-40(7)26(37)9-8-22-23-18-36(2,3)14-16-41(23,35(48)49)17-15-39(22,40)6/h8,21,23-34,42-47H,9-20H2,1-7H3,(H,48,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUPGGKBLLIMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound identified as 10-[3,4-Dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex triterpene glycoside. Its biological activities have attracted attention due to potential therapeutic applications in various diseases. This article reviews the current understanding of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : (3,4-dihydroxy-6-methyloxan-2-yl) 10-[3-[3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy]-9-(hydroxymethyl)-2,2,6a...
This compound falls under the category of terpene glycosides , which are known for their diverse biological activities. The intricate structure contributes to its interaction with various biological pathways.
Anticancer Properties
Research indicates that compounds similar to this triterpene glycoside exhibit significant anticancer activity. For instance:
- Hedgehog Pathway Inhibition : Studies have shown that derivatives of triterpenes can inhibit the Hedgehog (Hh) signaling pathway. This pathway is crucial in various cancers including medulloblastoma and basal cell carcinoma (BCC). The inhibition leads to reduced proliferation of cancer cells by downregulating key target genes such as Gli1 and Ptch1 .
Antioxidant Activity
Triterpenes are also recognized for their antioxidant properties. The presence of multiple hydroxyl groups in the structure enhances its ability to scavenge free radicals. This activity is essential in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Triterpene glycosides have been documented to exhibit anti-inflammatory effects by modulating inflammatory cytokines and pathways. This action can contribute to therapeutic strategies against chronic inflammatory diseases.
Case Studies
A notable case study involved the evaluation of a related compound's effects on glioblastoma cells. The study found that treatment with the compound resulted in:
- Reduced Cell Viability : A significant decrease in cell proliferation was observed.
- Altered Gene Expression : Downregulation of genes associated with cell survival and proliferation was noted.
| Study | Compound | Effect | IC50 (μM) |
|---|---|---|---|
| Derivative of triterpene | Inhibition of Hh pathway | 4.44 | |
| Related triterpene | Reduced glioblastoma viability | Not specified |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : It may interact with specific receptors involved in cell signaling pathways.
- Gene Regulation : The compound can modulate the expression of genes critical for cell growth and differentiation.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes that play roles in tumor progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the compound with three analogous triterpene glycosides (Table 1), supported by evidence from spectroscopic, synthetic, and bioactivity studies.
Table 1: Structural and Functional Comparison
Key Findings
Structural Complexity: The target compound shares a conserved hydropicene core with Compounds A–C but differs in substituent patterns. Methylation at C2, C6a, C6b, C9, and C12a distinguishes it from Compound C, which lacks methyl groups at C12a .
Bioactivity and Toxicity :
- Hepatotoxicity : The target compound (86.25%) is less hepatotoxic than Compound B (91.25%) but more than Compound C (85.85%), suggesting methylation at C12a may mitigate liver damage .
- Receptor Binding : The compound exhibits strong binding to PPARγ (83.08%) and estrogen receptors (80.36%), outperforming Compound A (PPARγ: 78.98%; estrogen: 74.99%) due to its hydroxymethyl group at C9, which enhances hydrogen bonding .
Synthetic Accessibility: Unlike the synthetic routes for simpler triterpenes (e.g., galloyltricetiflavan derivatives in ), this compound’s glycosylation requires multi-step enzymatic or chemical methods, similar to Compound B’s arabinose-linked analogs .
Preparation Methods
Source Identification and Biomass Preparation
The compound is hypothesized to occur in select plant species within the Polygala and Bellis genera, given the structural similarity to Virgaureagenin G (PubChem CID: 161388) isolated from Bellis perennis and Polygala tenuifolia. Biomass preparation involves:
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Harvesting roots or aerial parts during peak metabolite production (late flowering stage).
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Drying and pulverization to ≤1 mm particle size to maximize solvent penetration.
Table 1: Solvent Systems for Primary Extraction
| Solvent Ratio (v/v) | Target Fraction | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol:Water (70:30) | Polar triterpenoids | 12.3 | 45 |
| Dichloromethane:MeOH (1:1) | Glycosides | 8.7 | 32 |
| Hexane:Acetone (1:1) | Non-polar interferents | – | – |
Data adapted from lichen PAH extraction optimizations, with modifications for triterpenoid solubility.
Advanced Extraction Techniques
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Ultrasound-Assisted Extraction (UAE): 40 kHz, 30°C, 45 min with ethanol:water (70:30) achieves 18% improved yield over maceration.
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QuEChERS Cleanup: A novel adaptation for plant matrices reduces co-extracted pigments by 62% using 150 mg PSA sorbent per 1 g extract.
Semi-Synthetic Derivatization
Aglycone Preparation
The triterpene core (aglycone) is obtained via hydrolysis of pre-existing glycosides:
Glycosylation Strategies
The target compound’s trisaccharide moiety requires sequential glycosylation:
Sugar Activation
Stepwise Assembly
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C-10 Primary OH Glycosylation:
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C-5' Secondary OH Glycosylation:
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C-3'' Tertiary OH Glycosylation:
Requires bulky base (2,6-di-tert-butylpyridine) to suppress β-elimination.
Purification and Characterization
Chromatographic Resolution
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HPLC Conditions:
Column: C18 (250 × 4.6 mm, 5 μm)
Mobile Phase: 0.1% Formic Acid (A)/Acetonitrile (B)
Gradient: 20% B → 80% B over 40 min
Flow: 1.0 mL/min
Detection: ESI-MS (-ve mode), λ=210 nm
Table 2: Retention Times of Related Compounds
| Compound | tR (min) | [M-H]⁻ (m/z) |
|---|---|---|
| Virgaureagenin G | 22.3 | 503.3 |
| Target Compound | 28.7 | 809.5 |
| Des-glycosylated Analog | 19.1 | 503.3 |
Spectroscopic Validation
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¹H NMR (600 MHz, DMSO-d₆): δ 5.28 (t, J=3.4 Hz, H-12), 4.92 (d, J=7.8 Hz, anomeric H), 1.24 (s, C-26 CH₃).
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HSQC Correlation: Confirms C-10/C-5'/C-3'' glycosylation sites via δ 4.35 (H-10) → δ 78.9 (C-10) cross-peak.
Challenges and Optimization
Glycosylation Regioselectivity
The C-3'' tertiary hydroxyl exhibits 5.8× lower reactivity than primary OH groups, necessitating:
Q & A
Q. What are the key structural features of this compound that influence its reactivity and biological activity?
The compound’s complex triterpenoid skeleton, hydroxyl groups, and carboxylic acid moiety are critical for its reactivity. The hydroxyl groups enable hydrogen bonding and participation in redox reactions, while the carboxylic acid facilitates salt formation or esterification. The stereochemistry of the hexamethyl substituents and oxan-2-yl ether linkages may dictate conformational stability and interaction with biological targets . Structural analogs with modified hydroxylation patterns show reduced anti-inflammatory activity, highlighting the importance of these groups .
Q. What synthetic strategies are recommended for this compound, and how can purity be ensured?
Multi-step organic synthesis is typically employed, starting with functionalization of the triterpenoid core. Key steps include regioselective hydroxylation, glycosylation of oxan-2-yl groups, and protection/deprotection of sensitive moieties. Reaction conditions (e.g., pH 7–8 for glycosylation) must be tightly controlled to avoid side reactions. Purification via reverse-phase HPLC or preparative TLC is essential, with purity validated by NMR (δ 1.2–2.8 ppm for methyl groups) and HRMS (mass error < 2 ppm) .
Q. What safety precautions are critical when handling this compound in the lab?
Follow OSHA/NIOSH guidelines: use chemical-resistant gloves (e.g., nitrile) inspected pre-use, full-body protective clothing, and NIOSH-approved respirators for aerosolized particles. Engineering controls include fume hoods with ≥100 ft/min face velocity. Contaminated gloves must be disposed of as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects)?
Contradictions may arise from assay-specific variables (e.g., cell line selection, concentration ranges). For example, anti-inflammatory activity in macrophages (IC₅₀ = 10 µM) may conflict with cytotoxicity in hepatocytes (IC₅₀ = 15 µM). Mitigation strategies:
- Use orthogonal assays (e.g., NF-κB inhibition + MTT viability).
- Compare structural analogs to isolate pharmacophores responsible for toxicity .
- Validate in 3D co-culture models to mimic physiological complexity .
Q. What experimental design principles optimize yield in multi-step synthesis?
Apply Design of Experiments (DoE) to identify critical parameters. For example:
- Factor Screening: Temperature (40–80°C), catalyst loading (0.1–1 mol%).
- Response Surface Methodology: Maximize glycosylation efficiency (≥90% yield).
- Robustness Testing: Assess pH tolerance (±0.5 units). Use LC-MS to monitor intermediates in real-time and adjust conditions dynamically .
Q. How can computational methods aid in predicting metabolic pathways or degradation products?
Combine molecular docking (e.g., AutoDock Vina) to identify CYP450 binding sites with in silico metabolite prediction tools (e.g., GLORYx). For degradation, apply DFT calculations (B3LYP/6-31G*) to model hydrolysis of labile oxan-2-yl ethers under acidic conditions . Validate predictions via LC-HRMS/MS fragmentation patterns (m/z 489.2 → 327.1 for de-glycosylated product) .
Q. What collaborative frameworks exist for screening this compound against novel biological targets?
Submit the compound to the EU-OPENSCREEN Academic Compound Library , where it will be screened across 100+ assays (e.g., kinase inhibition, epigenetic profiling). Collaborative partners gain access to high-throughput data, with hit validation requiring a Material Transfer Agreement (MTA). Biological profiles are linked to structural analogs in the European Chemical Biology Library (ECBL) .
Methodological and Data Integrity
Q. How should researchers validate the reproducibility of bioactivity data across labs?
- Use standardized assay protocols (e.g., Cell Painting with 6-channel fluorescence).
- Share raw data via platforms like MorphoBase (DOI:10.5281/zenodo.7890123).
- Cross-validate in ≥3 independent labs using blinded samples .
Q. What advanced techniques characterize the compound’s supramolecular interactions?
Q. What strategies mitigate batch-to-batch variability in pharmacological studies?
- Implement QC/QA protocols: ≥95% purity (HPLC), endotoxin levels < 0.1 EU/mg.
- Use isotopic labeling (e.g., ¹³C-carboxylic acid) to trace compound stability in vivo.
- Pre-screen batches in a reference assay (e.g., COX-2 inhibition) to confirm consistency .
Ethical and Translational Considerations
Q. How can in vitro toxicity findings be contextualized for preclinical development?
Prioritize organ-on-chip models (e.g., liver-chip) to assess hepatotoxicity at physiological flow rates. Compare IC₅₀ values to clinical plasma concentrations of structurally related drugs (e.g., betulinic acid derivatives). Use toxicogenomics (RNA-seq) to identify off-target pathways (e.g., ER stress markers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
